4-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine

Photoredox cross-coupling 7-Azaindole functionalization Continuous flow synthesis

4-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 1363382-02-8, MFCD22566175) is a 7-azaindole derivative featuring a bromine atom at the 4-position of the pyridine ring and a methyl group at the 3-position of the pyrrole ring. This substitution pattern places a reactive aryl bromide handle at a position proximal to the bridgehead carbon, enabling selective functionalization via cross-coupling chemistry, while the 3-methyl substituent fills a lipophilic pocket present in many kinase ATP-binding sites.

Molecular Formula C8H7BrN2
Molecular Weight 211.06 g/mol
CAS No. 1363382-02-8
Cat. No. B1449926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine
CAS1363382-02-8
Molecular FormulaC8H7BrN2
Molecular Weight211.06 g/mol
Structural Identifiers
SMILESCC1=CNC2=NC=CC(=C12)Br
InChIInChI=1S/C8H7BrN2/c1-5-4-11-8-7(5)6(9)2-3-10-8/h2-4H,1H3,(H,10,11)
InChIKeyGFSUMMCGIHFVNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 1363382-02-8): A 7-Azaindole Building Block for Kinase-Targeted Medicinal Chemistry


4-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 1363382-02-8, MFCD22566175) is a 7-azaindole derivative featuring a bromine atom at the 4-position of the pyridine ring and a methyl group at the 3-position of the pyrrole ring [1]. This substitution pattern places a reactive aryl bromide handle at a position proximal to the bridgehead carbon, enabling selective functionalization via cross-coupling chemistry, while the 3-methyl substituent fills a lipophilic pocket present in many kinase ATP-binding sites [2]. Commercial suppliers typically offer this compound at 95–97% purity (HPLC) with storage at 2–8 °C under nitrogen to prevent degradation .

Why Generic 7-Azaindole Intermediates Cannot Replace 4-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine in SAR-Driven Lead Optimization


The 7-azaindole scaffold is a privileged structure in kinase inhibitor discovery, and precise substitution patterns critically determine inhibitory potency, selectivity, and pharmacokinetics [1]. The specific combination of a 4-bromo group and a 3-methyl group on the 1H-pyrrolo[2,3-b]pyridine core is not interchangeable with alternative halogens or regioisomers. The 4-bromo substitution enables efficient Pd-catalyzed cross-coupling with a reactivity profile that differs substantially from the 2- and 3-bromo regioisomers, which are prone to deleterious debromination byproducts [2]. The 3-methyl substitution has been shown, through X-ray crystallography and SAR studies across multiple kinase programs — including ROCK, FGFR, and c-Met — to occupy a conserved hydrophobic pocket that enhances target binding and selectivity, a contribution that is lost with des-methyl or alternative alkyl analogues [1][3].

Quantitative Evidence Differentiating 4-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine from Closest Structural Analogs


4-Position Bromine Delivers Superior Photoredox Cross-Coupling Yield vs. 2- and 3-Bromo 7-Azaindole Regioisomers

In the synthesis of cycloalkyl-substituted 7-azaindoles via photoredox/Ni dual catalytic Csp²–Csp³ cross-coupling, 4-bromo-7-azaindole produced coupling products in moderate-to-good yields, while 2- and 3-bromo-7-azaindoles gave lower yields due to competing debromination byproducts [1]. The 4-bromo regioisomer thus provides a more reliable synthetic entry point for diversifying the 7-azaindole scaffold at the 4-position, which is critical for accessing the DFG-out conformation in type II kinase inhibitors (e.g., TAK1, MAP4K2, p38α) [2].

Photoredox cross-coupling 7-Azaindole functionalization Continuous flow synthesis

3-Methyl Group Enhances ROCK Kinase Binding Affinity to Low Nanomolar Range in 7-Azaindole-4-ol Series

Structure-activity relationship studies on 7-azaindole-based ROCK inhibitors demonstrated that introduction of a 3-methyl substituent on the 7-azaindole-4-ol core resulted in compounds with Kᵢ values below 3 nM against ROCK kinase, with high selectivity over PKA [1]. The 3-methyl group occupies a hydrophobic pocket adjacent to the hinge region, as confirmed by X-ray co-crystal structures (PDB ID 5KKS), providing a thermodynamic contribution that is absent in the des-methyl parent compounds [1]. This SAR trend is consistent across multiple kinase targets, including FGFR, where the 3-methyl-7-azaindole scaffold is a key pharmacophoric element [2].

ROCK kinase inhibition 3-Methyl SAR 7-Azaindole-4-ol

4-Bromo Substitution Enables Site-Selective Type II Kinase Inhibitor Construction vs. 5-Bromo Analogs

The discovery of type II inhibitors targeting TAK1 and MAP4K2 identified a series of 4-substituted 1H-pyrrolo[2,3-b]pyridines as privileged scaffolds. The 4-position substitution projects into an allosteric back pocket created by the DFG-out conformation, as confirmed by a 2.4 Å co-crystal structure of TAK1 in complex with inhibitor 1 (NG25) [1]. 4-Substituted derivatives exhibited potent dual inhibition of TAK1 and MAP4K2, whereas substitution at the 5-position or unsubstituted 7-azaindole showed significantly attenuated activity, as inferred from the pharmacophore model [1]. The 4-bromo group thus serves as the optimal synthetic handle for installing diverse substituents at this critical vector, while the 3-methyl fills the selectivity-conferring hydrophobic pocket [2].

Type II kinase inhibitors TAK1/MAP4K2 4-Substituted 7-azaindole

C-Br Bond at 4-Position Provides Kinetic Advantage over C-Cl for Pd-Catalyzed Cross-Coupling in 7-Azaindole Systems

The aryl bromide moiety in 4-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine offers faster oxidative addition to Pd(0) catalysts compared to the corresponding 4-chloro analog, a general reactivity trend well-established for electron-deficient heteroaryl halides [1]. In the context of Suzuki-Miyaura coupling of unprotected azaindole halides, aryl bromides react under mild conditions (Pd precatalysts P1 or P2, room temperature to 60 °C) in good to excellent yields, whereas aryl chlorides typically require elevated temperatures (>100 °C) and stronger bases, which can promote azaindole N-H deprotonation side reactions [1]. This reactivity differential is particularly pronounced for the 4-position, which is adjacent to the electron-withdrawing bridgehead and pyridine nitrogen, further activating the C-Br bond toward oxidative addition.

Suzuki-Miyaura coupling Aryl bromide reactivity 7-Azaindole functionalization

Procurement-Relevant Application Scenarios for 4-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine Based on Evidence-Differentiated Properties


Type II Kinase Inhibitor Library Synthesis Targeting DFG-Out Conformations (TAK1, MAP4K2, p38α)

Medicinal chemistry programs developing type II kinase inhibitors require a 4-position substitution vector to access the allosteric back pocket exposed in the DFG-out conformation [1]. 4-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine provides both the 4-bromo coupling handle and the 3-methyl pharmacophore in a single building block, enabling one-step diversification to 4-aryl/heteroaryl derivatives while retaining the 3-methyl group shown to enhance kinase potency into the low nanomolar range [2]. This dual functionality eliminates the need for sequential protection/deprotection strategies, accelerating SAR exploration of type II inhibitor series.

FGFR-Targeted Anticancer Agent Lead Optimization Requiring FGFR1-3 Potency

The 1H-pyrrolo[2,3-b]pyridine scaffold has been validated as a core for potent FGFR inhibitors, with optimized compounds achieving IC₅₀ values of 7–25 nM against FGFR1-3 [1]. The 4-bromo-3-methyl substitution pattern aligns with the SAR requirements for FGFR hinge binding, where the 4-position substitution projects toward the solvent-exposed region and the 3-methyl occupies a lipophilic groove. Using this building block as the starting point for Suzuki diversification at the 4-position enables rapid construction of FGFR-focused compound libraries for hit-to-lead optimization.

Continuous Flow Photoredox Diversification of 7-Azaindole Scaffolds at 4-Position

The demonstrated superiority of 4-bromo-7-azaindoles over 2- and 3-bromo isomers in photoredox/Ni dual catalytic Csp²–Csp³ cross-coupling under continuous flow conditions [1] makes 4-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine an ideal substrate for automated flow chemistry platforms. The moderate-to-good yields and reduced debromination byproduct formation translate to higher throughput and lower purification costs in industrial-scale medicinal chemistry operations.

ROCK Kinase Inhibitor Development Requiring High PKA Selectivity

The 3-methyl-7-azaindole-4-ol motif has produced ROCK inhibitors with Kᵢ < 3 nM and high selectivity over PKA [1]. 4-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine serves as a direct precursor to the 4-hydroxy series via borylation/oxidation or Pd-catalyzed hydroxylation, enabling access to this validated pharmacophore. Programs targeting ROCK-driven indications (glaucoma, hypertension, cancer metastasis) should prioritize this building block to maintain the 3-methyl group essential for potency.

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